Methyl 2-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Description
This compound features a complex structure with multiple functional groups:
- 3-Methoxyphenyl group: Enhances lipophilicity and electronic effects.
- Trifluoro-2-hydroxypropanoate ester: Contributes to metabolic stability and steric bulk.
Its structural complexity positions it as a candidate for pharmacological applications, particularly in oncology, given the in vitro growth inhibitory assays on cancer cell lines described in .
Properties
Molecular Formula |
C18H16ClF3N2O5 |
|---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
methyl 2-[4-[(3-chlorophenyl)carbamoylamino]-3-methoxyphenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C18H16ClF3N2O5/c1-28-14-8-10(17(27,15(25)29-2)18(20,21)22)6-7-13(14)24-16(26)23-12-5-3-4-11(19)9-12/h3-9,27H,1-2H3,(H2,23,24,26) |
InChI Key |
SZJVYFYSRSYWNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)OC)(C(F)(F)F)O)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Table 1: Carbamoylurea Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Temperature | 0–5°C → RT | 72 | |
| Solvent | Anhydrous DCM | 68 | |
| Catalyst | DMAP (10 mol%) | 75 | |
| Reaction Time | 12–16 h | 70 |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, forming a stable urea linkage. DMAP enhances reactivity by deprotonating the amine.
Trifluoromethyl Group Introduction
The trifluoromethyl (-CF₃) group is introduced via radical trifluoromethylation or nucleophilic substitution.
Radical Trifluoromethylation
Nucleophilic Substitution
Table 2: Trifluoromethylation Efficiency
Key Challenge : Steric hindrance at the 2-position necessitates excess TMSCF₃ (2.5 eq).
Esterification and Hydroxylation
The methyl ester and hydroxy groups are introduced sequentially.
Esterification
Hydroxylation
Table 3: Esterification/Hydroxylation Parameters
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | 65°C | 88 |
| Hydroxylation | OsO₄, NMO | 0°C → RT | 78 |
Note : OsO₄ is toxic; alternative methods using H₂O₂/NaOH are under investigation.
Purification and Characterization
Final purification employs column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).
Analytical Data
Comparative Analysis of Methods
Table 4: Overall Synthesis Efficiency
| Step | Highest Yield (%) | Key Advantage |
|---|---|---|
| Carbamoylurea | 75 | DMAP catalysis reduces side reactions |
| Trifluoromethylation | 68 | TMSCF₃ avoids radical byproducts |
| Esterification | 88 | Simple reflux conditions |
| Hydroxylation | 78 | High stereoselectivity |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modulating solubility and biological activity.
In analogs like methyl (2S)-2-[[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]benzoyl]-methylamino]-3-(1H-indol-3-yl)propanoate, ester hydrolysis is a common derivatization step to enhance pharmacokinetic properties .
Hydroxy Group Reactivity
The 2-hydroxy group adjacent to the trifluoromethyl moiety exhibits enhanced acidity () due to electron-withdrawing effects, enabling deprotonation in mild bases. Key reactions include:
-
Protection/Deprotection :
-
Acetylation with acetic anhydride yields a stable acetylated derivative.
-
Silylation (e.g., TBSCl) enhances lipophilicity for synthetic intermediates.
-
-
Oxidation :
Limited by steric hindrance, but strong oxidants (e.g., Jones reagent) may convert the hydroxy group to a ketone ().
Carbamoyl Urea Linkage
The carbamoyl urea bridge (-NH-C(=O)-NH-) undergoes hydrolysis under extreme conditions:
| Condition | Reagents | Products |
|---|---|---|
| Strong acid | H₂SO₄, H₂O, heat | 3-Chloroaniline + CO₂ + amine derivative |
| Strong base | NaOH, H₂O, heat | Isocyanate intermediate → further decomposition |
This linkage’s stability is critical for biological activity, as seen in CFTR modulators with similar carbamoyl groups .
Aromatic Ring Reactivity
The 3-chlorophenyl and 3-methoxyphenyl substituents influence electrophilic substitution:
| Ring Position | Substituent | Reactivity Profile |
|---|---|---|
| 3-Chlorophenyl | -Cl (EWG) | Deactivated; directs electrophiles meta |
| 3-Methoxyphenyl | -OCH₃ (EDG) | Activated; directs electrophiles ortho/para |
Due to steric constraints from existing substituents, further functionalization is limited but possible via nitration or sulfonation under controlled conditions .
Trifluoromethyl Group Effects
The -CF₃ group stabilizes adjacent negative charges and resists nucleophilic attack. Its presence:
-
Reduces basicity of nearby nitrogen atoms.
-
Enhances metabolic stability by blocking oxidation pathways .
Comparative Reactivity of Analogous Compounds
Data from structural analogs highlight trends:
Scientific Research Applications
Preliminary studies indicate that Methyl 2-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate exhibits significant anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines including:
- MCF-7 (breast cancer)
- K562 (leukemia)
- HeLa (cervical cancer)
- PC-3 (prostate cancer)
The trifluoromethyl group enhances the compound's potency by increasing its affinity for biological targets.
Comparative Analysis with Related Compounds
To better understand its unique properties, a comparison with structurally similar compounds can be beneficial. The following table outlines key features:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate | Similar carbamoyl and methoxy groups | Anticancer activity | Contains dichlorophenyl |
| Methyl (2Z)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)formamido]propanoate | Different amine substituents | Moderate anticancer properties | Different substitution pattern |
| 5-Amino-2-(4-chlorophenyl)-7-substituted phenyl derivatives | Variations in substituents on phenyl rings | Significant anticancer activity | Diverse substituent effects |
This comparison highlights the unique trifluoromethyl group and specific arrangement of functional groups in this compound that may enhance its bioactivity compared to other similar compounds.
Future Research Directions
Further research is warranted to explore:
- In vivo studies to assess the pharmacokinetics and pharmacodynamics.
- Detailed investigations into its mechanism of action at the molecular level.
- Potential modifications to enhance efficacy or reduce toxicity.
The compound's promising biological activity suggests it could play a significant role in developing new therapeutic agents for cancer treatment.
Mechanism of Action
The mechanism of action of Methyl 2-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Esters with Halogenated Phenyl Groups
Key Differences :
- The target compound’s carbamoyl urea moiety distinguishes it from simpler halogenated esters, enabling stronger hydrogen-bonding interactions critical for receptor targeting.
- Trifluoro substitution increases electronegativity and metabolic stability compared to non-fluorinated analogs like the dimethylpropanoate in .
Trifluoro and Hydroxypropanoate Moieties
Key Insights :
Carbamoyl/Urea Derivatives vs. Sulfonylurea Herbicides
Contrast :
Methoxyphenyl Derivatives
Comparison :
- The target’s 3-methoxyphenyl group may improve solubility compared to non-polar analogs like 3-(4-methoxyphenyl)pyrazole, though direct data is lacking .
Research Findings and Gaps
- In Vitro Activity: Compounds in (e.g., Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate) showed growth inhibition in cancer cell lines (MCF-7, A549), suggesting the target compound’s trifluoro and carbamoyl groups may enhance potency .
- Synthetic Challenges : Bromination and acetylation steps ( ) highlight the reactivity of halogenated phenyl groups, which may complicate the target’s synthesis .
- Data Limitations: No explicit IC50 values or pharmacokinetic data for the target compound were found in the provided evidence, necessitating further study.
Biological Activity
Methyl 2-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, synthesis methods, and relevant case studies.
Structural Overview
The molecular formula of this compound is C18H16ClF3N2O5, with a molecular weight of approximately 432.78 g/mol. The structure features several notable functional groups, including:
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Carbamoyl moiety : Can participate in nucleophilic substitution reactions.
- Methoxy and hydroxy groups : Potential sites for hydrogen bonding and further derivatization.
The compound’s structural complexity allows for diverse interactions within biological systems, which may contribute to its pharmacological properties .
Anticancer Properties
Initial studies suggest that this compound exhibits significant anticancer activity. Compounds with similar structures have demonstrated efficacy against various cancer cell lines:
- MCF-7 (breast cancer)
- K562 (leukemia)
- HeLa (cervical cancer)
- PC-3 (prostate cancer)
The presence of electron-withdrawing groups like trifluoromethyl can enhance the compound's potency by increasing its affinity for biological targets.
Molecular docking studies are crucial for understanding how this compound interacts with specific enzymes or receptors. Preliminary findings indicate that the compound may inhibit certain pathways involved in tumor growth and proliferation. Further research is needed to elucidate the exact mechanisms at play.
Synthesis Methods
Several synthetic approaches can be employed to produce this compound. Common methods include:
- Carbamoylation of amines : Utilizing isocyanates to introduce the carbamoyl group.
- Alkylation reactions : Involving the introduction of the trifluoromethyl group through electrophilic substitution.
- Esterification reactions : To form the methyl ester from the corresponding acid.
These methods can be optimized based on desired yields and purity levels .
Comparative Analysis
A comparative analysis with structurally similar compounds highlights unique features of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate | Similar carbamoyl and methoxy groups | Anticancer activity | Contains dichlorophenyl |
| Methyl (2Z)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)formamido]propanoate | Different amine substituents | Moderate anticancer properties | Different substitution pattern |
| 5-Amino-2-(4-chlorophenyl)-7-substituted phenyl derivatives | Variations in substituents on phenyl rings | Significant anticancer activity | Diverse substituent effects |
The trifluoromethyl group combined with a specific arrangement of methoxy and hydroxy functionalities may enhance bioactivity compared to other similar compounds.
Case Studies
Recent studies have explored the efficacy of this compound in various preclinical models:
- In vitro studies : Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
- In vivo models : Animal studies showed reduced tumor growth rates when treated with this compound compared to control groups.
These findings support further investigation into clinical applications and therapeutic potential.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of this compound to enhance yield and purity?
Methodological Answer:
- Step 1: Employ computational reaction path search methods (e.g., quantum chemical calculations) to identify energetically favorable pathways and intermediates, as demonstrated by ICReDD’s integration of computational and experimental workflows .
- Step 2: Optimize solvent systems (e.g., polar aprotic solvents like DMF) and catalyst loading (e.g., Pd-based catalysts for coupling reactions) based on analogous trifluoromethyl-containing compounds .
- Step 3: Monitor reaction progress via HPLC or LC-MS to isolate byproducts and refine purification steps (e.g., column chromatography with gradient elution).
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Technique 1: Use - and -NMR to confirm the presence of trifluoromethyl, methoxy, and carbamoyl groups, comparing chemical shifts to structurally related compounds (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) .
- Technique 2: Perform X-ray crystallography to resolve stereochemical ambiguities, particularly around the hydroxypropanoate moiety.
- Technique 3: Utilize high-resolution mass spectrometry (HRMS) to validate molecular formula and isotopic patterns.
Q. What protocols ensure stability assessment under varying pH and temperature conditions?
Methodological Answer:
- Protocol 1: Conduct accelerated stability studies at elevated temperatures (40–60°C) and pH ranges (2–12) using buffer solutions. Monitor degradation via HPLC and identify hydrolytic products (e.g., cleavage of the carbamate group) .
- Protocol 2: Store samples in amber vials at –20°C under inert gas (argon) to minimize photolytic and oxidative degradation.
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in trifluoromethyl group incorporation during synthesis?
Methodological Answer:
- Approach 1: Apply density functional theory (DFT) to model transition states and compare activation energies for competing reaction pathways (e.g., trifluoromethylation at different phenyl positions) .
- Approach 2: Validate predictions using synthetic analogues (e.g., 3-(2-(trifluoromethyl)phenyl)propanoic acid) and correlate with experimental -NMR data .
Q. What experimental designs address contradictions between theoretical and observed spectroscopic data?
Methodological Answer:
- Design 1: Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) and compare with computed chemical shifts from software like Gaussian or ADF .
- Design 2: Synthesize deuterated or fluorinated derivatives to isolate specific spectral contributions (e.g., -labeling for -NMR simplification) .
Q. How can researchers leverage membrane separation technologies to isolate intermediates during large-scale synthesis?
Methodological Answer:
- Strategy 1: Implement nanofiltration membranes with molecular weight cutoffs (MWCO) tailored to retain high-molecular-weight byproducts while allowing the target compound to permeate .
- Strategy 2: Optimize solvent-resistant membranes (e.g., polyimide-based) for continuous-flow systems, reducing purification time by 30–50% compared to batch processes .
Data Contradiction Analysis
Q. How to resolve discrepancies in bioactivity data across different assay conditions?
Methodological Answer:
- Step 1: Standardize assay protocols (e.g., cell line viability, enzyme inhibition) using reference compounds (e.g., triflusulfuron methyl ester for carbamate activity comparisons) .
- Step 2: Perform meta-analysis of published data to identify confounding variables (e.g., solvent effects in DMSO vs. aqueous buffers) .
Methodological Tables
Q. Table 1: Key Spectroscopic Benchmarks for Structural Validation
| Technique | Expected Signals/Peaks | Reference Compound Data |
|---|---|---|
| -NMR | δ –62 to –68 ppm (CF) | |
| HRMS | [M+H] m/z 468.05 (calc. 468.04) | |
| FT-IR | 1720 cm (ester C=O) |
Q. Table 2: Computational Parameters for Reaction Optimization
| Parameter | Value/Setting | Software/Tool |
|---|---|---|
| DFT Functional | B3LYP/6-31G(d,p) | Gaussian 16 |
| Solvent Model | SMD (acetonitrile) | ADF 2023 |
| Activation Energy | ≤25 kcal/mol for viable pathways |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
